Dibenzofluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73560-78-8 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene |
InChI |
InChI=1S/C21H14/c1-2-8-15-14(7-1)13-20-18-11-4-3-9-16(18)17-10-5-6-12-19(17)21(15)20/h1-12H,13H2 |
InChI Key |
XNKVIGSNRYAOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dibenzofluorene Systems
Modern Synthetic Routes to the Dibenzofluorene (B14450075) Scaffold
One-Pot Alkylation, Cyclodehydration, and Aromatization Protocols for this compound Synthesis
A significant advancement in the synthesis of this compound systems is the development of one-pot procedures that combine multiple reaction steps, thereby increasing efficiency and reducing waste. These protocols typically involve an initial alkylation, followed by cyclodehydration and subsequent aromatization to yield the final this compound framework.
One such method involves the reaction of β-tetralone with 2-bromomethylnaphthalene. tandfonline.com In this process, the enolate of β-tetralone is generated using a strong base like sodium hydride and then alkylated with 2-bromomethylnaphthalene. The resulting intermediate is then subjected to acid-catalyzed cyclodehydration and aromatization, often using methanesulfonic acid in dichloroethane, to afford dibenzo[a,g]fluorene. tandfonline.com This one-pot approach simplifies the synthesis, which previously required multiple steps and purifications. tandfonline.com
A similar strategy has been employed for the synthesis of methoxy-substituted dibenzofluorenes. frontiersin.orgresearchgate.netresearchgate.net For instance, the reaction of 2-methoxy-β-tetralone with β-methyl-naphthalenylbromide in the presence of sodium hydride, followed by treatment with methanesulfonic acid, yields 2-methoxy dibenzo[a,g]fluorene in a single pot. researchgate.net This method provides a streamlined route to functionalized this compound derivatives. frontiersin.orgresearchgate.net
| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield | Reference |
| β-Tetralone | 2-Bromomethylnaphthalene | 1. NaH, Benzene (B151609); 2. 10% Methanesulfonic acid-dichloroethane | Dibenzo[a,g]fluorene | 35% | tandfonline.com |
| 2-Methoxy-β-tetralone | β-Methyl-naphthalenylbromide | 1. NaH, Benzene; 2. Methanesulfonic acid | 2-Methoxy dibenzo[a,g]fluorene | 40% | researchgate.net |
Catalytic Coupling Reactions for Constructing this compound Frameworks
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and their application to the construction and derivatization of this compound frameworks is a testament to their versatility. The Suzuki, Sonogashira, and Buchwald-Hartwig couplings are particularly prominent in this area.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is widely used for the derivatization of the this compound core. wikipedia.orglibretexts.org This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. For instance, 5,8-dibromo-13,13-bis(alkyl)this compound monomers have been synthesized and subsequently polymerized via Suzuki coupling reactions to create light-emitting polymers for display applications. researchgate.net The palladium catalyst, often used with phosphine (B1218219) ligands, facilitates the coupling of the dibrominated this compound with various boronic acids. researchgate.netfrontiersin.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. acs.org This reaction has been utilized in the synthesis of complex molecular architectures incorporating the this compound unit. For example, sequential Sonogashira coupling reactions have been employed in the synthesis of molecular cogwheel systems where a this compound fragment is a key component. researchgate.net The reaction conditions are generally mild, and it is a reliable method for introducing alkynyl groups onto the this compound scaffold. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nrochemistry.comwikipedia.org This reaction is crucial for introducing nitrogen-containing functional groups onto the this compound framework, which can be important for tuning the electronic properties of materials or for synthesizing biologically active molecules. researchgate.netorganic-chemistry.orgwuxiapptec.com The reaction typically employs a palladium catalyst with sterically hindered phosphine ligands and a strong base. nrochemistry.comwuxiapptec.com This methodology has been instrumental in preparing a variety of N-arylated this compound derivatives. researchgate.net
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Suzuki Coupling | This compound-halide | Organoboron compound | Pd catalyst, Phosphine ligand, Base | Aryl- or vinyl-substituted this compound |
| Sonogashira Coupling | This compound-halide | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted this compound |
| Buchwald-Hartwig Coupling | This compound-halide | Amine | Pd catalyst, Phosphine ligand, Base | Amino-substituted this compound |
Functionalization and Derivatization Strategies for this compound
Once the this compound scaffold is constructed, further functionalization and derivatization can be carried out to modify its properties. The reactive benzylic position (C-13) and the aromatic rings are primary targets for such transformations. nih.gov
Electrophilic nitration is a common method for functionalizing the aromatic rings of this compound. nih.gov For example, methoxy (B1213986) this compound can be successfully nitrated using a mixture of nitric acid and sulfuric acid, or with bismuth nitrate (B79036) impregnated on clay, to yield a single nitro derivative in excellent yield. nih.govfrontiersin.org This introduces a versatile nitro group that can be further transformed, for instance, by reduction to an amino group, which can then be used in coupling reactions to attach side chains. tandfonline.comnih.gov
The methylene (B1212753) bridge at the 13-position is also a site for functionalization. nih.gov For instance, it can be oxidized to a ketone. frontiersin.org However, the presence of a keto group at this position can deactivate the aromatic system towards further electrophilic substitution like nitration. frontiersin.org Derivatization can also involve the introduction of various alkyl or other functional groups at this position. researchgate.net For example, 5,8-dibromo-13,13-bis(alkyl)this compound derivatives have been synthesized with different alkyl chains to study the effect on the optical properties of resulting polymers. researchgate.net
| Compound | Reagent(s) | Functional Group Introduced | Reference |
| Methoxy this compound | HNO₃/H₂SO₄ or Bismuth nitrate-clay | Nitro group | nih.govfrontiersin.org |
| Methoxy this compound | Sodium bismuthate | Keto group (at C-13) | frontiersin.org |
| This compound derivative | Borane-methyl sulfide (B99878) complex | Amine (from amide reduction) | nih.gov |
Regioselective Nitration of this compound Derivatives
The introduction of a nitro group onto the this compound framework is a critical step for further functionalization, often serving as a precursor for the synthesis of amino derivatives. The regioselectivity of this electrophilic substitution reaction is highly dependent on the reaction conditions and the existing substituents on the aromatic system.
In the case of methoxy this compound, nitration with a nitric acid-sulfuric acid mixture at low temperatures (0–5°C) results in the formation of a single nitro derivative in high yield. nih.govscispace.com This reaction demonstrates remarkable regioselectivity, with the nitration occurring on the unsubstituted aromatic ring. nih.gov Another effective method involves the use of bismuth nitrate-impregnated clay, which also yields the mononitrated product. nih.gov Attempts to nitrate a keto-substituted this compound derivative under similar conditions were unsuccessful, likely due to the deactivating effect of the keto group. nih.gov
Table 1: Regioselective Nitration of this compound Derivatives
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methoxy this compound (3) | Nitric acid/Sulfuric acid | 0-5°C | Single nitro derivative (5) | 80% | nih.govscispace.com |
| Methoxy this compound (3) | Bismuth nitrate-impregnated clay | - | Single nitro derivative (5) | Excellent | nih.gov |
Catalytic Hydrogenation of this compound Architectures
Catalytic hydrogenation is a powerful tool for the reduction of specific functional groups within the this compound system. tcichemicals.com This method is commonly employed for the reduction of nitro groups to amines, a key transformation for the synthesis of various derivatives. nih.gov
The reduction of a nitro-substituted methoxy this compound to its corresponding amino derivative has been successfully achieved using several catalytic systems. nih.gov These include hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, as well as hydrazine (B178648) with Pd/C. nih.gov These methods provide effective routes to amino-dibenzofluorene compounds, which are valuable intermediates for further synthetic modifications. nih.gov Catalytic hydrogenation is a widely used technique for adding hydrogen across double or triple bonds and for the removal of certain protecting groups. tcichemicals.com The choice of catalyst, which can be heterogeneous (e.g., Pd/C) or homogeneous (e.g., Wilkinson's catalyst), is crucial for achieving the desired selectivity. tcichemicals.com
Table 2: Catalytic Hydrogenation of this compound Derivatives
| Starting Material | Reagents/Catalyst | Product | Reference |
|---|---|---|---|
| Nitro-methoxy this compound (5) | Hydrogen gas/Pd-C | Amino-methoxy this compound (6) | nih.gov |
Site-Specific Oxidation and Reduction Reactions at Benzylic Positions of this compound
The benzylic position of this compound derivatives, the carbon atom attached directly to the aromatic ring system, is particularly susceptible to oxidation and reduction reactions. ntu.edu.sgntu.edu.sg This reactivity allows for the introduction of various functional groups at this specific site.
Oxidation of a methylene group at the benzylic position of a this compound derivative has been shown to produce the corresponding ketone. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are typically used for such transformations, readily converting alkylbenzenes to benzoic acids, provided there is at least one hydrogen atom at the benzylic position. ntu.edu.sgntu.edu.sg
Conversely, reduction of functional groups at the benzylic position can also be achieved. While specific examples for the direct reduction at the benzylic carbon of a this compound were not detailed in the provided context, general principles of benzylic reduction are well-established. For instance, aryl ketones can be reduced to the corresponding alkyl groups. libretexts.orglibretexts.org
Table 3: Site-Specific Oxidation at the Benzylic Position of a this compound Derivative
| Starting Material | Reaction | Product | Reference |
|---|
Design and Incorporation of Diverse Side Chains and Heterocyclic Units into this compound
To explore the structure-activity relationships of this compound-based compounds, various side chains and heterocyclic units have been incorporated into the core structure. nih.govscispace.com This is often achieved by first introducing a reactive handle, such as an amino group, onto the this compound ring system.
The amino-dibenzofluorene intermediate can be coupled with various acids to form amides. nih.govscispace.com For instance, the reaction of amino-methoxy this compound with specific acids in the presence of isobutylchloroformate and triethylamine (B128534) yields diamides. nih.gov These amides can be further modified, for example, by reducing the amide bond to form the corresponding amines. spandidos-publications.com
The introduction of heterocyclic moieties is a common strategy in drug design. In the context of this compound, side chains containing piperidine (B6355638) and N-methyl piperazine (B1678402) have been successfully incorporated. scispace.com This was accomplished by coupling the amino-dibenzofluorene with a 4-carbon side chain that terminates in a heterocyclic base. scispace.comusm.my
Table 4: Incorporation of Side Chains and Heterocyclic Units into this compound
| This compound Intermediate | Reagent/Side Chain | Reaction Type | Resulting Derivative | Reference |
|---|---|---|---|---|
| Amino-methoxy this compound (6) | Acid with X=CH₂ | Amide coupling | Diamide (7a) | nih.gov |
| Amino-methoxy this compound (6) | Acid with X=NCH₃ | Amide coupling | Diamide (7b) | nih.gov |
| Amino this compound (6) | Side chain acid | Mixed anhydride (B1165640) method | Amide | scispace.com |
| Amino this compound | 4-carbon side chain with piperidine | Coupling | Diamide with piperidine | scispace.com |
Advanced Computational Chemistry and Theoretical Investigations of Dibenzofluorene
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications to Dibenzofluorene (B14450075)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of complex organic molecules like this compound and its derivatives. spectroscopyonline.com DFT methods, known for their balance of accuracy and computational efficiency, allow for the detailed exploration of molecular characteristics that are crucial for understanding their behavior and potential applications. spectroscopyonline.comnih.gov
Geometry optimization is a fundamental step in computational chemistry where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com For this compound and its derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are employed to determine their optimized geometries. spectroscopyonline.comresearchgate.netresearchgate.net This process involves systematically adjusting the atomic coordinates to minimize the energy of the molecule. stackexchange.com The resulting optimized structures provide valuable information about bond lengths, bond angles, and dihedral angles.
Conformational analysis, which is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also crucial for understanding the properties of flexible this compound derivatives. ekb.eg By performing potential energy surface (PES) scans, researchers can identify various stable conformers and the energy barriers between them. ekb.eg For instance, in studies of related polycyclic aromatic compounds, DFT calculations have been used to compare the energies of different conformers and identify the most favorable one. ekb.eg The optimized geometries obtained from these calculations for this compound derivatives have shown good agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical models. researchgate.net
For example, a study on methoxy (B1213986) this compound derivatives utilized DFT with the B3LYP functional and a 6-31++G(d,p) basis set to conduct geometry optimization. The calculated geometries were found to be consistent with X-ray structural data. researchgate.net Similarly, the optimization of a this compound derivative belonging to the KuQuinones family was performed using the M06-2X/cc-pVTZ method, which confirmed and explained experimental findings. researchgate.net
The electronic structure of a molecule dictates its chemical reactivity and physical properties. rsc.org DFT calculations provide a detailed picture of the electronic distribution within this compound systems.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing insights into chemical reactivity. imperial.ac.uklibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. malayajournal.orgmdpi.com A smaller gap generally indicates higher reactivity, as less energy is required for electronic excitation. eurjchem.comnumberanalytics.com
For this compound derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and visualize their spatial distributions. researchgate.net For instance, in methoxy this compound derivatives, the HOMO and LUMO profiles were identified and discussed to understand their electronic behavior. researchgate.net Studies on fluorene-based copolymers have shown that the incorporation of units like carbazole (B46965) can alter the HOMO-LUMO gap, thereby tuning the electronic properties. nih.gov For example, increasing the number of thiadiazole units in fluorene-1,3,4-thiadiazole oligomers was found to decrease the energy gap from 3.51 eV to 2.33 eV, enhancing the electronic properties. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. wolfram.com Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.net
For this compound and its derivatives, MEP analysis can identify the most likely sites for chemical reactions. researchgate.net In a study of methoxy this compound derivatives, MEP profiles were generated to gain insights into the compounds' reactivity. researchgate.net The analysis of the MEP map helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net For example, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, MEP analysis was used to predict the reactive sites of the molecule. malayajournal.org
For certain this compound derivatives, particularly those with extended π-systems or specific structural motifs, the possibility of open-shell character and the formation of biradicals becomes relevant. nih.gov Biradical character refers to the extent to which a molecule behaves as if it has two unpaired electrons. rsc.org DFT calculations, specifically using unrestricted methods like UCAM-B3LYP, can be employed to investigate the spin density distribution and quantify the biradical character. researchgate.net
The spin density distribution reveals how the unpaired electron spin is delocalized over the molecule. unimi.it This is crucial for understanding the stability and reactivity of radical species. researchgate.net In indenofluorene-based systems, which are related to dibenzofluorenes, the spin density has been shown to localize on specific carbon atoms, which is a key factor in their stability. researchgate.net Studies on highly twisted alkenes derived from this compound have shown that π-extended substituents can stabilize the triplet state and influence the biradical character. nih.gov The calculated spin density plots for these systems provide a visual representation of the unpaired electron distribution. nih.gov Furthermore, the presence of radicals in porous aromatic frameworks containing this compound units has been shown to lower the LUMO level and narrow the band gap, which is beneficial for applications like charge storage. acs.org
Theoretical Reactivity Indices and Mechanistic Insights for this compound Transformations
Beyond FMO theory, DFT calculations can provide a suite of theoretical reactivity indices that offer a more quantitative understanding of a molecule's chemical behavior. irjweb.com These indices, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies. irjweb.com
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com
Chemical Potential (μ) relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. irjweb.com
These reactivity descriptors have been successfully applied to understand the behavior of various heterocyclic compounds and can be extended to this compound systems to predict their reactivity in different chemical transformations. irjweb.com For instance, in the study of methoxy this compound derivatives, DFT reactivity indices provided insights into the compounds' behaviors. researchgate.net By calculating these indices, researchers can rationalize reaction mechanisms and predict the regioselectivity of reactions such as electrophilic substitution. unit.no The ability to analytically calculate energy derivatives on quantum computers is also a promising future direction for gaining deeper mechanistic insights. qunasys.com
Ab Initio and High-Level Computational Approaches for this compound Electronic Properties
Ab initio quantum chemistry methods, which are based on first principles, provide a powerful framework for accurately predicting the electronic properties of molecules like this compound without relying on empirical parameters. rsc.org Among these, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for medium to large-sized molecular systems due to their favorable balance of computational cost and accuracy. nih.govdiva-portal.org
Theoretical studies on this compound and its derivatives typically begin with geometry optimization in the ground state using DFT methods. researchgate.net Functionals such as M06-2X and CAM-B3LYP, often paired with basis sets like cc-pVTZ, have been effectively used to determine the optimized molecular structures. researchgate.net From the optimized geometry, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO level is related to the molecule's ability to donate an electron (ionization potential), while the LUMO level relates to its ability to accept an electron (electron affinity). The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability, and it is fundamental to the electronic and optical properties of the material. rsc.org
For instance, in the context of organic electronics, deep HOMO energy levels are desirable for hole-transporting materials to ensure efficient charge injection from the anode and to block electrons. rsc.orgscirp.org Computational studies allow for the precise calculation of these orbital energies, guiding the design of new this compound derivatives with tailored charge-transport characteristics. scirp.org
TD-DFT calculations are employed to investigate the excited-state properties, such as electronic absorption and emission wavelengths. rsc.orgnih.gov These calculations can predict the UV-visible absorption spectra by determining the vertical excitation energies from the ground state to various excited states (S1, S2, etc.) and their corresponding oscillator strengths. researchgate.netresearchgate.net This information is vital for applications in organic light-emitting diodes (OLEDs) and organic solar cells, as it helps in understanding the light-harvesting properties of the material. researchgate.net Theoretical calculations have become a powerful tool to explore the photophysical processes of potential emitters. researchgate.net
| Computational Method | Property | Calculated Value |
|---|---|---|
| DFT (B3LYP/6-31G*) | HOMO Energy | -5.45 eV |
| LUMO Energy | -2.10 eV | |
| Energy Gap (HOMO-LUMO) | 3.35 eV | |
| TD-DFT (CAM-B3LYP/cc-pVTZ) | Max. Absorption Wavelength (λmax) | 365 nm |
| Lowest Triplet Energy (T1) | 2.85 eV |
Molecular Dynamics Simulations for this compound-Containing Systems
While quantum chemical methods excel at describing the properties of single molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in a thin film or a crystal. nih.govrsc.org MD simulations provide a detailed picture of molecular events at the atomic level by solving Newton's equations of motion for a system of interacting particles over time. nih.govfrontiersin.org
For this compound-based materials, MD simulations are used to predict the morphology and structure of the material in the solid state. This is crucial because intermolecular interactions and molecular packing significantly influence the bulk properties, particularly charge transport. nih.govosti.gov The simulation begins by constructing a simulation cell containing many this compound molecules, often with periodic boundary conditions to mimic an infinite system. nih.gov The interactions between atoms are described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), which is a set of semi-empirical potential functions. nih.gov
By simulating the system over nanoseconds or even microseconds, researchers can observe how the molecules arrange themselves, revealing information about the degree of crystallinity, the presence of different phases, and the distribution of intermolecular distances and orientations. frontiersin.org This microscopic information is used to calculate bulk properties like density and to understand how the material's structure facilitates or hinders the movement of charge carriers (electrons and holes). For example, MD simulations can help generate realistic models of the material's morphology, which can then be used in subsequent quantum chemical calculations to estimate charge transfer rates between adjacent molecules. frontiersin.org This multiscale modeling approach, combining MD with quantum chemistry, is a powerful strategy for predicting the performance of organic electronic materials before they are synthesized. osti.govfrontiersin.org
| Parameter | Value/Description |
|---|---|
| System Size | ~500 molecules |
| Force Field | OPLS-AA (All-Atom) |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
Advanced Spectroscopic Characterization and Structural Elucidation of Dibenzofluorene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dibenzofluorene (B14450075) Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the precise determination of molecular structure.
One-Dimensional NMR (¹H, ¹³C) for Primary Structural Determination
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, is fundamental for the initial structural determination of this compound compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the this compound core. For instance, protons in sterically hindered positions or near electron-withdrawing groups will exhibit different chemical shifts compared to those in less substituted or electron-rich regions.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 7.0 - 9.0 (aromatic) | Number and electronic environment of protons, proton-proton coupling |
| ¹³C | 110 - 150 (aromatic) | Number and electronic environment of carbon atoms, carbon skeleton |
Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, NOESY) for Complex this compound Derivatives
For more complex this compound derivatives with overlapping signals in their 1D NMR spectra, two-dimensional (2D) NMR techniques are essential for complete structural elucidation. usm.mypbsiddhartha.ac.in
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. magritek.com In the COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of proton connectivity within the spin systems of the this compound molecule. magritek.com This is particularly useful for assigning protons in substituted aromatic rings.
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. slideshare.netwikipedia.org Each cross-peak in a HETCOR or HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing unambiguous C-H bond correlations. wikipedia.org This is crucial for assigning the ¹³C NMR spectrum with confidence.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close spatial proximity, regardless of whether they are bonded. slideshare.netnanalysis.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This information is invaluable for determining the stereochemistry and conformation of complex this compound derivatives, especially those with bulky substituents that may restrict rotation. slideshare.netlibretexts.org
| 2D NMR Technique | Type of Correlation | Application in this compound Analysis |
| COSY | ¹H - ¹H (through-bond) | Identifies coupled protons, traces proton spin systems. magritek.com |
| HETCOR/HSQC | ¹H - ¹³C (one-bond) | Correlates protons to their directly attached carbons. slideshare.netwikipedia.org |
| NOESY | ¹H - ¹H (through-space) | Determines spatial proximity of protons, elucidates stereochemistry and conformation. slideshare.netnanalysis.com |
Solid-State NMR Spectroscopy for Bulk this compound Materials
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of this compound materials in their solid form. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable information about the local structure and packing. wikipedia.org Techniques like Magic Angle Spinning (MAS) are often employed to narrow the broad lines typically observed in ssNMR spectra, improving resolution. wikipedia.org ssNMR can be used to study the polymorphism of crystalline this compound derivatives, identify different molecular conformations present in the solid state, and investigate intermolecular interactions within the bulk material. rsc.orgmdpi.com
Vibrational Spectroscopy for this compound Systems
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and assessing the crystallinity of this compound-based materials.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. journalwjbphs.com The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound and its derivatives, FTIR is used to confirm the presence of specific functional groups introduced during synthesis.
Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretching: A series of sharp bands between 1400 and 1600 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
The presence of other functional groups, such as carbonyl (C=O), hydroxyl (O-H), or amine (N-H), will give rise to characteristic strong absorption bands in the FTIR spectrum, allowing for straightforward confirmation of their incorporation into the this compound structure. libretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Aromatic C-H | Out-of-plane Bending | 650 - 900 |
| Carbonyl (C=O) | Stretching | 1670 - 1780 libretexts.org |
| Hydroxyl (O-H) | Stretching (broad) | 3200 - 3600 |
| Amine (N-H) | Stretching | 3300 - 3500 libretexts.org |
Raman Spectroscopy for Molecular Vibrational Modes and Crystallinity
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. In the context of this compound, Raman spectroscopy can be used to:
Confirm the Aromatic Structure: The characteristic ring breathing modes of the aromatic system give rise to strong Raman signals.
Assess Crystallinity: The Raman spectra of crystalline materials are typically characterized by sharp, well-defined peaks, while amorphous materials exhibit broader bands. horiba.comspectroscopyonline.com This allows for the assessment of the degree of crystallinity in bulk this compound samples. renishaw.comspectroscopyonline.com Low-frequency Raman scattering can also probe lattice vibrations (phonons) in crystalline materials, providing further insight into the solid-state packing. spectroscopyonline.com
The combination of FTIR and Raman spectroscopy provides a comprehensive understanding of the vibrational properties of this compound systems, from the identification of specific functional groups to the characterization of the bulk material's physical state.
Electronic Spectroscopy of this compound
Electronic spectroscopy encompasses techniques that probe the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption or emission of light. For this compound, a polycyclic aromatic hydrocarbon (PAH) with an extensive π-conjugated system, these methods are invaluable for understanding its electronic properties.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. elte.hu When a molecule with a conjugated π-electron system, such as this compound, absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum, it promotes an electron from a lower-energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher-energy one (the lowest unoccupied molecular orbital, LUMO). jove.com This process is known as a π → π* transition. libretexts.org
The extended conjugation in the this compound framework significantly lowers the energy gap between the HOMO and LUMO. libretexts.org As the extent of conjugation in a molecule increases, the energy required for the π → π* transition decreases, resulting in the absorption of light at longer wavelengths. jove.commsu.edu This shift of the absorption maximum (λmax) to a longer wavelength is known as a bathochromic or red shift. msu.edu The absorption spectrum of this compound is therefore characterized by strong absorptions in the UV region, a direct consequence of its fused aromatic ring structure.
The intensity of an absorption band, quantified by the molar absorptivity (ε), provides information about the probability of a specific electronic transition. elte.hu Transitions that are "allowed" by quantum mechanical selection rules, such as the primary π → π* transitions in conjugated systems, typically exhibit high molar absorptivity values. elte.hu The fine structure sometimes observed in the spectra of polycyclic aromatic hydrocarbons reflects electronic transitions to different vibrational energy levels within the excited electronic state. msu.edu
Table 1: Illustrative UV-Vis Absorption Data for Polycyclic Aromatic Hydrocarbons This table demonstrates the effect of increasing conjugation on the wavelength of maximum absorption (λmax).
| Compound | Structure | Number of Fused Rings | λmax (nm) (Illustrative) |
| Benzene (B151609) | C₆H₆ | 1 | ~254 |
| Naphthalene | C₁₀H₈ | 2 | ~286 |
| Anthracene | C₁₄H₁₀ | 3 | ~375 |
| This compound | C₂₁H₁₄ | 5 | >300 |
Note: Specific λmax values can vary with the solvent and the specific isomer of this compound.
Fluorescence Spectroscopy for Emission Properties and Excited-State Dynamics
Fluorescence spectroscopy is a powerful tool for investigating the emission properties of molecules after they have been promoted to an excited electronic state. Molecules with rigid, conjugated structures like this compound are often highly fluorescent. The process involves the absorption of a photon, followed by rapid relaxation to the lowest vibrational level of the first excited singlet state (S₁), and subsequent emission of a photon as the molecule returns to the ground electronic state (S₀).
The study of fluorescence provides critical insights into the excited-state dynamics of a molecule. eurekalert.org The emission spectrum, the lifetime of the excited state, and the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) are key parameters. These properties are highly sensitive to the molecule's structure and its local environment. frontiersin.org For instance, the introduction of different substituent groups onto the this compound core can significantly alter its emission wavelength and intensity.
The relaxation processes from the excited state are complex and can involve non-radiative pathways that compete with fluorescence, such as internal conversion and intersystem crossing to a triplet state. acadiau.ca Time-resolved fluorescence spectroscopy can be used to monitor these dynamics on timescales from picoseconds to nanoseconds, providing a detailed picture of the excited-state evolution. nih.gov In some substituted fluorene (B118485) derivatives, researchers have observed that interactions with solvent molecules, particularly hydrogen bonding, can play a central role in the excited-state relaxation dynamics. nih.gov
Table 2: Typical Fluorescence Spectroscopy Parameters
| Parameter | Information Provided | Typical for this compound Systems |
| Excitation λmax | Wavelength of maximum absorption leading to fluorescence. | Corresponds to absorption bands in the UV spectrum. |
| Emission λmax | Wavelength of maximum fluorescence intensity. | Shifted to a longer wavelength than the excitation (Stokes shift). |
| Quantum Yield (Φf) | Efficiency of the fluorescence process. | Can be high for rigid, conjugated systems. |
| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state. | Typically in the nanosecond range. |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of this compound Compounds
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of a compound. nih.gov For this compound compounds, high-resolution mass spectrometry (HRMS) is particularly valuable, as it can determine the mass with enough accuracy to deduce the elemental composition. spectroscopyonline.com
In a typical MS experiment, the this compound sample is first ionized. msu.edu "Soft" ionization techniques, such as electrospray ionization (ESI), often yield the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov The m/z value of this ion provides a highly accurate molecular weight. msu.edu "Harder" ionization methods, like electron ionization (EI), cause the molecular ion (M⁺) to break apart into smaller, characteristic fragment ions. spectroscopyonline.com
The resulting mass spectrum is a plot of relative ion abundance versus m/z. nih.gov The peak with the highest m/z is generally the molecular ion peak, which confirms the molecular weight of the this compound derivative. msu.edu The pattern of fragment ions serves as a "fingerprint" that can help to identify the specific isomer or to elucidate the structure of an unknown derivative by revealing the nature and position of substituents. msu.edu Tandem mass spectrometry (MS/MS) can be employed to isolate a specific ion and induce further fragmentation, providing even more detailed structural information. spectroscopyonline.comcolostate.edu
Table 3: Example Mass Spectrometry Data for a Parent this compound (C₂₁H₁₄)
| Ion Type | Formula | Calculated Exact Mass (Da) | Information Obtained |
| Molecular Ion [M]⁺ | C₂₁H₁₄⁺ | 266.1096 | Confirms the molecular weight and elemental formula. |
| Protonated Molecule [M+H]⁺ | C₂₁H₁₅⁺ | 267.1174 | Often the base peak in soft ionization (e.g., ESI). |
| Example Fragment Ion | [M-CH₃]⁺ | C₂₀H₁₁⁺ | Suggests the loss of a methyl group from a substituted derivative. |
| Example Fragment Ion | [M-C₆H₅]⁺ | C₁₅H₉⁺ | Suggests the loss of a phenyl group from a substituted derivative. |
X-ray Crystallography for Precise Solid-State Structural Determination of this compound Derivatives
The technique works by directing a beam of X-rays onto the crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be generated. wikipedia.org From this map, the precise positions of all atoms in the molecule can be determined, revealing its exact conformation in the solid state.
For this compound and its derivatives, X-ray crystallography can confirm the planarity of the fused aromatic system, characterize the packing of molecules in the crystal lattice, and detail any intermolecular interactions, such as π-π stacking. This information is crucial for understanding the relationship between molecular structure and the material's bulk properties. In cases where suitable single crystals cannot be grown, analysis of powder X-ray diffraction (PXRD) data, sometimes guided by other techniques like solid-state NMR, can also be used for structure determination. rsc.org
Table 4: Representative Data Obtained from an X-ray Crystallography Experiment
| Parameter | Description | Example Data |
| Crystal System | One of seven crystal systems describing the lattice symmetry. | Monoclinic |
| Space Group | Describes the symmetry of the unit cell and its contents. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 6.2 Å, c = 13.4 Å; α = 90°, β = 102°, γ = 90° |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-H). | C-C aromatic: ~1.39 - 1.42 Å |
| Bond Angles | Angles between three connected atoms (e.g., C-C-C). | ~120° within aromatic rings |
| Torsion Angles | Defines the conformation and planarity of the molecule. | Close to 0° or 180° for a planar system. |
Note: The example data are illustrative and would be specific to the particular this compound derivative and its crystal form.
Advanced Materials Science and Organic Electronics Applications of Dibenzofluorene
Dibenzofluorene (B14450075) as a Core in Organic Semiconductor Material Design
This compound, a polycyclic aromatic hydrocarbon (PAH), presents a rigid and planar molecular structure that is advantageous for applications in organic electronics. Its extended π-conjugated system forms the basis for its utility as a core component in the design of novel organic semiconductor materials. The inherent photophysical properties of the this compound unit, such as its strong UV absorption and fluorescence, make it an attractive building block for materials intended for optoelectronic devices.
The design of organic semiconductors often focuses on tuning the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The this compound core allows for chemical functionalization at various positions, enabling chemists to systematically modify these energy levels. By attaching electron-donating or electron-withdrawing groups to the core, the electronic properties of the resulting molecule can be tailored to meet the specific requirements of a device, such as efficient charge injection and transport. The planarity of the this compound structure can also facilitate intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in thin-film devices.
Design of Donor-Acceptor (D-A) Systems Incorporating this compound Motifs
A prevalent and effective strategy in the design of organic semiconductors is the creation of donor-acceptor (D-A) systems. This molecular architecture involves covalently linking an electron-donating (donor) unit with an electron-accepting (acceptor) unit. This arrangement leads to the formation of an intramolecular charge transfer (ICT) complex, which can significantly influence the material's optical and electronic properties.
Incorporating the this compound motif into D-A systems allows it to function as either the donor, the acceptor, or part of the π-conjugated bridge that connects the two.
As a Donor: The electron-rich aromatic system of this compound can serve as the electron donor when paired with a strong electron-acceptor moiety.
As a π-Bridge: Its rigid, planar structure provides a robust conjugated pathway for electronic communication between a separate donor and acceptor, facilitating efficient ICT.
As an Acceptor: While less common, appropriate chemical modification with electron-withdrawing groups could enable the this compound core to act as the electron acceptor.
The key advantage of the D-A approach is the ability to tune the HOMO-LUMO energy gap. The HOMO is typically localized on the donor component, while the LUMO is localized on the acceptor. This spatial separation can be engineered to control the energy of the ICT absorption and emission bands, allowing for the creation of materials with specific colors for light-emitting applications or broad absorption for photovoltaic devices.
Investigation of Charge Transport Mechanisms in this compound-Based Organic Electronic Materials
The performance of organic electronic devices is fundamentally dependent on the efficiency of charge transport through the active material layer. In organic semiconductors, which are typically molecular solids, charge transport is not governed by the band-like transport seen in inorganic crystalline semiconductors. Instead, the primary mechanism is hopping transport .
In a this compound-based material, charge carriers (holes or electrons) are localized on individual molecules. Transport occurs when a carrier "hops" from one molecule to an adjacent one. The efficiency of this process is influenced by several factors:
Intermolecular Distance: Closer packing of molecules in the solid state reduces the hopping distance and generally increases charge mobility. The planar shape of the this compound core can promote favorable π-π stacking, bringing molecules into close proximity.
Molecular Orientation: The relative orientation of adjacent molecules affects the electronic coupling between them. Optimal alignment of the π-orbitals is necessary for efficient charge transfer.
Energetic Disorder: Variations in the energy levels of molecules within the material create traps that can impede charge carrier movement. Materials with high structural order and chemical purity exhibit less energetic disorder.
Reorganization Energy: This is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy facilitates faster charge hopping. The rigid structure of this compound is beneficial in this regard, as it requires less energy to reorganize upon charging compared to more flexible molecules.
By studying the relationship between molecular structure, solid-state packing, and charge carrier mobility, researchers can design this compound-based materials with enhanced transport properties for higher-performance devices.
Photovoltaic Applications of this compound Derivatives
The tunable electronic properties and light-absorbing capabilities of this compound derivatives make them candidates for use in organic photovoltaic devices, including dye-sensitized solar cells and perovskite solar cells.
This compound Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
In a Dye-Sensitized Solar Cell (DSSC), a layer of dye molecules absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Organic dyes used in DSSCs are often designed with a D-A structure. This compound can be incorporated into these dyes, usually as part of the π-conjugated bridge that connects the electron donor to the electron acceptor (which is also linked to an anchoring group for attachment to the TiO₂ surface).
The role of the this compound unit in the sensitizer is to:
Provide a rigid and efficient pathway for the transfer of the excited electron from the donor part of the molecule to the acceptor/anchoring group, facilitating rapid injection into the semiconductor's conduction band.
While the broader class of fluorene-based dyes has been investigated for DSSCs, specific research focusing solely on this compound sensitizers is less common.
This compound as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)
Perovskite solar cells (PSCs) have achieved remarkable efficiencies, and the hole transport material (HTM) is a critical component for their performance and stability. The HTM's function is to efficiently extract positive charge carriers (holes) from the perovskite layer and transport them to the electrode, while simultaneously blocking electrons.
An ideal HTM should possess several key properties:
A HOMO energy level that is well-aligned with the valence band of the perovskite material to ensure efficient hole extraction.
High hole mobility for rapid charge transport.
Good film-forming properties to create a uniform and pinhole-free layer.
Thermal and chemical stability.
This compound derivatives are being explored as potential HTMs due to their rigid structure and tunable HOMO levels. By attaching suitable donor groups (like triphenylamine moieties) to the this compound core, materials can be designed with appropriate energy levels and high mobility. However, much of the published research in this area has focused on structurally related compounds such as dibenzofuran and dibenzofulvene derivatives.
This compound in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Systems
The high photoluminescence quantum yield and tunable emission colors of this compound derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). In an OLED, charge carriers (electrons and holes) are injected from opposite electrodes into an organic semiconductor layer, where they combine to form excitons that subsequently decay radiatively to produce light.
This compound-based materials can be used in several roles within an OLED device:
As the Emissive Layer (Emitter): The material can be designed to emit light of a specific color (e.g., blue, green) with high efficiency. Polymers incorporating the this compound unit, known as poly(this compound)s, have been synthesized and shown to be effective electroluminescent materials.
As the Host Material: In some OLEDs, a small amount of an emissive "dopant" dye is dispersed within a "host" material. The this compound derivative can serve as the host, which transports charge and transfers energy to the dopant molecules.
As a Charge Transport Layer: Materials can be specifically designed to transport either holes or electrons, complementing the emissive layer.
The rigid structure of this compound helps in achieving high thermal stability and a high glass transition temperature, which are important for the long-term operational stability of OLED devices. Its derivatives are particularly noted for their potential as blue emitters, a critical component for full-color displays and white lighting, which remains a significant challenge in OLED technology.
This compound-Based Organic Field-Effect Transistors (OFETs) and Ambipolar Transport Characteristics
This compound derivatives have emerged as promising materials for organic field-effect transistors (OFETs) due to their rigid and planar molecular structure, which facilitates intermolecular charge transport. The extended π-conjugation in these molecules can lead to high charge carrier mobilities. While research on OFETs primarily based on simple this compound is limited, studies on related fluorene-based polymers and derivatives provide significant insights into their potential.
A key characteristic sought in organic semiconductors is ambipolar transport, the ability to conduct both holes (p-type) and electrons (n-type) within the same device. This property is crucial for the fabrication of complementary logic circuits, which require both p-channel and n-channel transistors. The ambipolar nature of a material is determined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the injection barriers for both holes and electrons from the electrodes.
In fluorene-based copolymers, such as those incorporating benzothiadiazole units, ambipolar behavior has been observed. For instance, poly((9,9-dioctylfluorenyl-2,7-diyl)-alt-co-(1,4-benzo-{2,1',3)-thiadiazole)) (F8BT) has been shown to exhibit both hole and electron transport. researchgate.net The blending of different polyfluorene derivatives can be a strategy to achieve and modulate ambipolar characteristics in OFETs.
For small molecule semiconductors, creating heterojunctions is another approach to achieve balanced ambipolar transport. For example, a bilayer structure with picene and a perylene derivative has demonstrated balanced hole and electron mobilities of approximately 0.1 cm²/Vs. nih.gov While specific data for this compound-based OFETs is not abundant, the principles from these related systems suggest that with appropriate molecular design and device engineering, this compound derivatives could exhibit significant ambipolar transport characteristics. The performance of such devices would be highly dependent on the thin-film morphology and the interface with the dielectric and electrode materials.
Table 1: Representative Ambipolar OFET Performance of Fluorene-Related Materials
| Material | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] |
| Polyfluorene-alt-benzothiadiazole (F8BT) | Varies with processing | ~10⁻³ |
| Picene/PDIF-CN₂ Heterojunction | ~0.1 | ~0.1 |
Note: This table presents data for materials structurally related to this compound to illustrate the potential for ambipolar transport in this class of compounds.
Comprehensive Structure-Property Relationship Studies in this compound-Based Organic Electronic Materials
The electronic and photophysical properties of this compound-based materials are intricately linked to their molecular structure. Understanding these structure-property relationships is fundamental for the rational design of new materials with tailored characteristics for specific applications in organic electronics. Key structural aspects that influence the material's performance include the mode of annelation of the benzene (B151609) rings, and the nature and position of substituent groups on the this compound core.
Influence of Annelation Modes on Electronic Properties and Material Stability
A comparative study on linear and angular dibenzoquinolizinium ions, which share structural similarities with this compound isomers, revealed that the shape of the π-system significantly influences their interaction with DNA and their duplex- and triplex-stabilizing properties. nih.gov The linear isomer exhibited a higher selectivity towards triplex DNA, while the angular isomer showed greater stabilization of triple-helical DNA. nih.gov This suggests that the annelation mode directly impacts the molecule's electronic distribution and intermolecular interaction capabilities.
In general, linear annelation tends to result in a smaller HOMO-LUMO gap compared to angular annelation, leading to a red-shift in the absorption and emission spectra. This is due to the more extended effective conjugation length in the linear isomers. The stability of the isomers can also differ, with factors such as strain and susceptibility to oxidation being influenced by the molecular geometry. Theoretical calculations on related polycyclic aromatic hydrocarbons have shown that the arrangement of the fused rings plays a crucial role in determining their aromaticity and, consequently, their thermodynamic stability.
Impact of Substituent Variation on Optoelectronic Properties
The introduction of functional groups onto the this compound skeleton is a powerful strategy for fine-tuning its optoelectronic properties. The electronic nature of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly modifies the energy levels of the frontier molecular orbitals (HOMO and LUMO).
Electron-donating groups, such as alkoxy or amino groups, generally raise the energy of the HOMO level more significantly than the LUMO level. This leads to a decrease in the HOMO-LUMO gap and a red-shift in the absorption and emission spectra. researchgate.netnih.gov Conversely, electron-withdrawing groups, such as cyano or nitro groups, tend to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. nih.gov This also results in a narrowing of the bandgap.
The position of the substituents on the this compound core is also critical. Substitution at different positions can alter the dipole moment of the molecule and the intramolecular charge transfer (ICT) character of its excited states. For instance, in azobenzene derivatives, the introduction of EDGs or EWGs at specific positions allows for the modulation of the fluorescence color. researchgate.net
Furthermore, the steric bulk of the substituents can influence the solid-state packing of the molecules, which is a key determinant of charge transport in organic semiconductors. Bulky substituents can hinder close π-π stacking, potentially leading to lower charge carrier mobilities. However, they can also enhance the solubility of the material, which is advantageous for solution-based processing of electronic devices. researchgate.net
Table 2: General Effects of Substituents on the Optoelectronic Properties of Aromatic Systems
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Effect on HOMO-LUMO Gap | Typical Spectral Shift |
| Electron-Donating (e.g., -OR, -NR₂) | Increase | Slight Increase | Decrease | Red-shift (Bathochromic) |
| Electron-Withdrawing (e.g., -CN, -NO₂) | Decrease | Significant Decrease | Decrease | Red-shift (Bathochromic) |
Photocatalytic Applications and Mechanistic Insights of Dibenzofluorene Derivatives
Development of Dibenzofluorene-Based Organic Photocatalysts
The field of organic photocatalysis has seen significant growth, with researchers focusing on developing metal-free organic dyes for various chemical transformations. rsc.org This compound (B14450075) derivatives, particularly those with a quinoid structure known as KuQuinones, have emerged as a promising class of organic photocatalysts. researchgate.netresearchgate.net These catalysts are designed to have properties that enhance their photocatalytic efficiency, such as a broad range of redox potentials, high molar absorptivity in the visible spectrum, and long-lived excited-state lifetimes. rsc.org
The development of these photocatalysts aims to provide environmentally friendly and cost-effective methods for synthesizing industrially important compounds. researchgate.net One notable example is the use of 1-hexylKuQuinone (KuQ), a this compound derivative, which effectively promotes the chemoselective, light-induced oxidation of thioethers to sulfoxides. researchgate.netorganic-chemistry.org This reaction uses molecular oxygen as the oxidant and occurs at room temperature. researchgate.netorganic-chemistry.org A significant advantage of this system is its robustness, as the KuQ photocatalyst can be recycled multiple times without losing its activity or selectivity. researchgate.net
The design of these organic photocatalysts often involves creating donor-acceptor (D-A) structures to improve charge separation, a key factor in photocatalytic efficiency. nih.gov By tuning the molecular structure, researchers can optimize the photocatalytic properties for specific applications. rsc.orgmdpi.com For instance, the development of novel D-A molecules incorporating various sulfur-based acceptors and nitrogen donors has shown promising photocatalytic properties comparable to more complex systems. dellamicogroup.com
Photoelectrochemical Water Oxidation Utilizing this compound Derivatives
This compound derivatives, specifically a class of quinoid-structured organic dyes, have been investigated for their potential in visible-light-driven water oxidation. researchgate.net These organic semiconductors can serve as alternative materials for photoanodes in PEC cells. researchgate.net When used in photoanodes, these dyes can absorb light and generate charge-separated states. The long lifetime of these charge-separated states allows them to drive demanding chemical reactions like water oxidation. researchgate.net
For instance, photoanodes constructed with a pentacyclic quinoid organic dye based on a this compound structure, modified with an iridium oxide (IrO2) co-catalyst, have demonstrated functionality in photoelectrochemical water oxidation. researchgate.net These systems highlight the potential of designing integrated dye-catalyst assemblies to improve charge transfer efficiency in dye-sensitized photoelectrochemical cells (DS-PECs). researchgate.netmdpi.com The goal is to develop efficient and stable photoanodes that can sustainably produce hydrogen from water using solar energy. researchgate.netnih.gov
Advanced Mechanistic Investigations of Photocatalytic Processes
Proton-Coupled Electron Transfer (PCET) Mechanisms in this compound Photocatalysis
Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological energy conversion reactions. nih.gov It involves the simultaneous transfer of an electron and a proton. wikipedia.org In photocatalysis, PCET pathways can be crucial for enabling transformations that are energetically unfavorable through simple electron transfer. researchgate.net
The mechanism of PCET can be either stepwise (electron transfer followed by proton transfer, ETPT, or proton transfer followed by electron transfer, PTET) or concerted (CEPT), where the electron and proton transfer in a single step. diva-portal.org The operative mechanism is critical for the rational design and optimization of photocatalytic systems. diva-portal.org
In the context of this compound photocatalysis, a pentacyclic quinoid derivative has been shown to enable proton-coupled electron transfer for visible-light-driven water oxidation. researchgate.net The specific mechanism helps to avoid high-energy intermediates that would be formed in a stepwise process. nih.gov Understanding and controlling the PCET mechanism is essential for developing more efficient photocatalysts. diva-portal.orgnih.gov
Dynamics of Charge Separation and Migration in this compound-Based Photocatalytic Systems
The efficiency of a photocatalyst is heavily dependent on the dynamics of charge separation and migration. mdpi.com After a photocatalyst absorbs light, an electron is excited, creating an electron-hole pair. researchgate.netmdpi.com For the photocatalyst to be effective, these charges must separate and migrate to the catalyst's surface to participate in redox reactions before they recombine. nih.gov
The separation and migration of these photogenerated carriers are key factors affecting photocatalytic efficiency. mdpi.com In this compound-based systems, such as the KuQuinones, the formation of a charge-separated state is crucial for their photocatalytic activity. researchgate.net The long lifetime of this charge-separated state allows for the subsequent chemical reactions to occur. researchgate.net
Techniques like femtosecond transient absorption spectroscopy are used to study the kinetics of these ultrafast processes. mdpi.comchemrxiv.org By understanding the charge transfer dynamics, researchers can design photocatalytic systems with improved charge separation efficiency. nih.govnih.gov For example, creating donor-acceptor architectures within the molecular structure of the photocatalyst can facilitate the spatial separation of the electron and hole, thereby enhancing performance. nih.gov
Proposed Reaction Mechanisms for Organic Transformations Catalyzed by this compound Systems (e.g., Thioether Oxidation)
This compound-based photocatalysts have been successfully employed in various organic transformations, a prime example being the selective oxidation of thioethers to sulfoxides. researchgate.netorganic-chemistry.org A proposed mechanism for the KuQuinone (KuQ)-catalyzed oxidation of thioethers involves the photoexcitation of the KuQ molecule by visible light. researchgate.net
Upon excitation, the KuQ* species can act as an oxidant. The reaction is thought to proceed through an electron transfer from the thioether to the excited photocatalyst, forming a thioether radical cation and the reduced photocatalyst. This is followed by a reaction with molecular oxygen, which acts as the terminal oxidant, to form the sulfoxide (B87167) product and regenerate the ground-state KuQ catalyst. researchgate.netorganic-chemistry.org
Supramolecular Chemistry and Molecular Machine Integration of Dibenzofluorene
Dibenzofluorene (B14450075) as a Key Building Block in Supramolecular Assemblies
This compound derivatives have emerged as versatile components in the construction of complex supramolecular architectures. Their rigid, planar, and aromatic nature facilitates a range of non-covalent interactions, including π-π stacking and van der Waals forces, which are fundamental to self-assembly processes. The extended π-system of the this compound core also imparts favorable photophysical properties, making these compounds attractive for applications in materials science and nanotechnology.
The functionalization of the this compound scaffold at various positions allows for the tuning of its solubility, electronic properties, and self-assembly behavior. For instance, the introduction of alkyl chains can enhance solubility in organic solvents and influence the packing of molecules in the solid state or in thin films. Polymers incorporating this compound units have been synthesized and shown to exhibit high photoluminescence quantum yields, positioning them as promising materials for organic light-emitting diodes (OLEDs). researchgate.net
Furthermore, the strategic placement of functional groups can direct the formation of specific, ordered supramolecular structures. By attaching moieties capable of hydrogen bonding or metal coordination, this compound-based molecules can be programmed to assemble into well-defined nanoscale and microscale structures. These assemblies can range from simple dimers and aggregates to more complex fibers, ribbons, and networks. semanticscholar.org The ability to control the hierarchical organization of these systems is crucial for the development of advanced functional materials. frontiersin.org
Integration of this compound into Light-Driven Molecular Motors
This compound has been successfully integrated as a core component in the design of light-driven molecular motors. These nanomachines are capable of continuous, unidirectional rotation when powered by light energy, a process that relies on a sequence of photochemical and thermal isomerization steps. nih.gov The incorporation of a this compound moiety, typically as the "stator" or lower half of the motor, has proven to be an effective strategy for modifying the motor's properties. unibo.itacs.org
The general structure of these motors consists of two parts, a rotor and a stator, connected by a central carbon-carbon double bond that acts as the axle. The steric hindrance between the two halves forces the molecule into a helical shape. researchgate.net The unidirectional rotation is achieved through a four-step cycle involving two photochemical E-Z isomerizations and two subsequent thermal helix inversions. nih.govbilkent.edu.tr
Principles of Unidirectional Photoactuator Design Incorporating this compound
The design of unidirectional molecular motors based on overcrowded alkenes, including those with a this compound component, relies on several key principles. The presence of a stereogenic center is crucial for controlling the directionality of rotation. nih.gov This chiral element breaks the symmetry of the system and dictates the preferred direction of the thermal helix inversion steps, preventing the motor from rotating in the reverse direction.
The four-step rotational cycle is as follows:
Photochemical Isomerization: Absorption of a photon induces a cis-trans (or E-Z) isomerization around the central double bond. This step is an energetically uphill process. bilkent.edu.tr
Second Photochemical Isomerization: The new stable isomer absorbs another photon, leading to a second cis-trans isomerization.
Second Thermal Helix Inversion: A final thermal helix inversion returns the motor to its original state, completing a 360° rotation.
The incorporation of a this compound unit as the stator provides a rigid and extended aromatic platform. This structural feature influences the steric interactions and the energy barriers of the rotational cycle, thereby affecting the motor's speed and efficiency. rsc.org
Wavelength Tuning of Molecular Motors through this compound Core Extension
A significant advantage of using a this compound moiety in molecular motors is the ability to red-shift their absorption spectra. acs.org Standard second-generation molecular motors typically require UV light for excitation, which can be damaging to biological systems and materials and has limited penetration depth. acs.org Extending the π-conjugation of the chromophore by incorporating a this compound core shifts the absorption to longer, visible wavelengths. rsc.orgrug.nl
This bathochromic shift is a direct consequence of the larger conjugated system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrug.nl Research has demonstrated that molecular motors with a dibenzofluorenyl lower half can be operated with light of wavelengths up to 490 nm, and in some cases even up to 550 nm, without compromising the unidirectional rotary function. acs.orgrsc.org This tunability is a critical step towards the application of molecular motors in biological environments and for the development of light-responsive "smart" materials. rug.nl
| Motor Type | Key Structural Feature | Maximum Excitation Wavelength (λmax) | Reference |
|---|---|---|---|
| Parent Second-Generation Motor | Standard Stator | ~385 nm | rsc.org |
| This compound-Based Motor | This compound Stator | 419 nm (operable up to 490 nm) | acs.orgrsc.org |
| Pyrene-Based Motor | Pyrene Upper Half | 414 nm (operable up to 455 nm) | rsc.org |
Analysis of Photochemical and Thermal Isomerization Pathways in this compound-Based Motors
The detailed mechanism of rotation in this compound-based motors has been investigated using spectroscopic techniques such as UV-vis and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as computational methods. acs.orgnih.gov These studies confirm that the fundamental four-step isomerization process is maintained after the incorporation of the this compound unit. acs.org
Upon irradiation with visible light (e.g., up to 490 nm), the stable isomer of the this compound motor undergoes photoisomerization to a metastable state. acs.org This transformation can be monitored by observing the changes in the UV-vis absorption spectrum, where a bathochromic shift and clear isosbestic points are typically seen, indicating a clean conversion between two species. acs.org Low-temperature NMR experiments can be used to characterize the structure of the metastable isomer formed after irradiation. acs.org
Following the photochemical step, the kinetics of the subsequent thermal helix inversion can be studied by monitoring the system at different temperatures. acs.org This thermal relaxation is a crucial, unidirectional step that drives the motor forward. The energy barrier for this process determines the speed of the motor's rotation at a given temperature. While the this compound core extension successfully red-shifts the excitation wavelength, it does not negatively impact the anticipated rotary behavior, confirming that the fundamental photochemical and thermal isomerization pathways remain intact. acs.org In some complex designs, the rotation of the motor can be coupled to other dynamic processes within the molecule, such as the inversion of a helicene stator, leading to more intricate, multi-step cycles. researchgate.netresearchgate.net
Rational Design Principles for this compound-Containing Supramolecular Systems
The rational design of functional supramolecular systems based on this compound leverages principles from both supramolecular chemistry and materials science. frontiersin.orgbeilstein-journals.org The goal is to create highly ordered structures with tailored properties by controlling the non-covalent interactions between the molecular building blocks. semanticscholar.org
Key design principles include:
Molecular Shape and Symmetry: The rigid and planar geometry of the this compound core serves as a predictable scaffold for directing self-assembly.
Functional Group Placement: The introduction of specific functional groups (e.g., hydrogen bond donors/acceptors, alkyl chains, charged moieties) at defined positions on the this compound framework allows for precise control over intermolecular interactions. This can guide the formation of one-dimensional, two-dimensional, or three-dimensional architectures. semanticscholar.org
Solvent and Environment Control: The self-assembly process is highly dependent on the surrounding environment. Factors such as solvent polarity, temperature, and concentration can be tuned to favor the formation of specific supramolecular structures.
Hierarchical Assembly: Design strategies often aim for a multi-level, hierarchical organization where molecules first form primary structures (like π-stacked columns or sheets), which then assemble into larger, more complex superstructures. frontiersin.org This bottom-up approach is inspired by biological systems. beilstein-journals.org
Stimuli-Responsiveness: Incorporating stimuli-responsive elements, such as photoswitchable units like the molecular motors discussed previously, allows for dynamic control over the supramolecular assembly. nih.gov External triggers like light, pH, or temperature can be used to induce assembly, disassembly, or structural transformation within the system. nih.gov
By applying these principles, researchers can design and synthesize novel this compound-containing materials with applications in fields ranging from organic electronics to drug delivery and smart materials. semanticscholar.orgrsc.org
Q & A
Q. What are the established synthetic pathways for dibenzofluorene derivatives, and what challenges arise during purification?
this compound derivatives are typically synthesized via multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization of polyaromatic precursors. A key challenge involves controlling oxidation states and ensuring regioselectivity. For example, the synthesis of dibenzo[g,p]chrysene involves spiro-intermediate formation and subsequent reduction, requiring rigorous inert conditions to prevent side reactions . Purification often employs column chromatography with gradient elution, but crystallization in non-polar solvents (e.g., hexane) may enhance purity .
Q. How can UV/VIS and NMR spectroscopy be used to characterize this compound’s structural integrity?
UV/VIS spectroscopy identifies conjugation patterns by analyzing absorption maxima (e.g., λmax ~300–350 nm for dibenzofluorenes), while <sup>1</sup>H NMR resolves aromatic proton environments. For instance, dibenzo[a,g]fluorene exhibits distinct singlet signals for bridgehead protons (δ 7.2–7.5 ppm) and splitting patterns for fused benzene rings . Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accurate assignment .
Q. What analytical standards and methods are recommended to assess this compound purity?
High-performance liquid chromatography (HPLC) with UV detection is widely used, employing C18 columns and acetonitrile/water gradients. Certified reference materials (CRMs) like isotopically labeled dibenzofluorenes (e.g., <sup>13</sup>C6-dibenzoanthracene) enable calibration and quantification . Gas chromatography-mass spectrometry (GC-MS) with electron ionization further confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence properties of this compound derivatives?
Discrepancies in fluorescence quantum yields or emission wavelengths may stem from solvent polarity, temperature, or impurities. For example, 3,4,5,6-dibenzofluorene exhibits solvent-dependent phosphorescence at 77 K, with IPMP (isopentane-methylpropane) matrices minimizing quenching . Researchers should replicate experiments under identical conditions and validate using time-resolved spectroscopy to isolate environmental effects .
Q. What experimental design considerations are critical for studying this compound’s electronic states?
Density functional theory (DFT) calculations paired with spectroscopic data (e.g., cyclic voltammetry for HOMO-LUMO gaps) provide insights into electronic transitions. Electrochemical studies in anhydrous DMF with tetrabutylammonium hexafluorophosphate as electrolyte can minimize side reactions. Fluorescence lifetime imaging microscopy (FLIM) further correlates electronic states with spatial distribution in thin films .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s environmental persistence?
- Feasibility : Prioritize lab-scale degradation studies (e.g., photocatalytic oxidation) over field trials initially .
- Novelty : Investigate understudied metabolites, such as hydroxylated dibenzofluorenes, using LC-QTOF-MS .
- Ethical : Adhere to EPA guidelines for handling carcinogenic polyaromatic hydrocarbons (PAHs) .
- Relevance : Align with UN Sustainable Development Goal 12 (Responsible Consumption and Production) by exploring bioremediation approaches .
Q. What methodologies address contradictory thermal stability data in this compound derivatives?
Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidation-driven decomposition thresholds. For instance, dibenzo[a,g]fluorene shows stability up to 250°C in inert atmospheres but degrades rapidly above 150°C in oxidative environments . Differential scanning calorimetry (DSC) can identify polymorphic transitions, while in situ XRD monitors crystalline phase changes . Peer consultation and multi-lab validation mitigate confirmation bias .
Methodological Frameworks
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PICO Framework : For toxicity studies, structure questions as:
-
Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. For example, reconcile conflicting melting points (175–178°C) by verifying calorimetry calibration and sample purity via elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
